1-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the piperidine-4-carboxamide moiety is introduced through a coupling reaction with piperidine-4-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives at the chlorophenyl group
Scientific Research Applications
1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TKs). By binding to the active sites of these enzymes, it prevents their normal function, leading to the disruption of cellular processes such as cell cycle progression and signal transduction. This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties.
Thioglycoside derivatives: Known for their cytotoxic activities against cancer cell lines
Uniqueness
1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects compared to non-selective inhibitors .
Properties
Molecular Formula |
C17H17ClN6O |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H17ClN6O/c18-13-3-1-2-4-14(13)24-17-12(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25) |
InChI Key |
MVCIZEMQQNKKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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